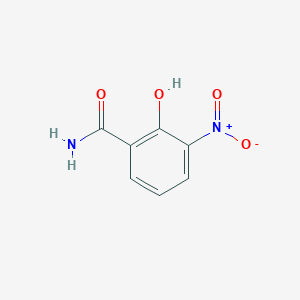

2-Hydroxy-3-nitrobenzamide

Übersicht

Beschreibung

2-Hydroxy-3-nitrobenzamide is a chemical compound with the molecular formula C7H6N2O4 . It has a molecular weight of 182.14 .

Synthesis Analysis

The synthesis of benzamides, including 2-Hydroxy-3-nitrobenzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for 2-Hydroxy-3-nitrobenzamide is 1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) .Physical And Chemical Properties Analysis

2-Hydroxy-3-nitrobenzamide has a molecular weight of 182.14 . Its InChI code is 1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

2-Hydroxy-3-nitrobenzamide is explored in medicinal chemistry for its potential to act as a building block in drug design. Its nitro group can undergo various chemical reactions, making it a versatile candidate for the synthesis of more complex molecules. In pharmacology, researchers investigate the compound’s interactions with biological targets to develop new therapeutic agents .

Agriculture

In the agricultural sector, compounds like 2-Hydroxy-3-nitrobenzamide may be used to synthesize novel agrochemicals. These could serve as pesticides or herbicides, or as intermediates in the creation of compounds that enhance crop resilience to diseases .

Material Science

The nitro group of 2-Hydroxy-3-nitrobenzamide can be utilized in material science research, particularly in the development of polymers and coatings. Its chemical properties allow it to react with various substrates, potentially leading to materials with improved durability or specific functionalities .

Environmental Science

Researchers might investigate the environmental fate of 2-Hydroxy-3-nitrobenzamide, including its biodegradation and potential as an environmental contaminant. Understanding its behavior in ecosystems can inform the safe handling and disposal of this chemical in industrial processes .

Biochemistry

In biochemistry, 2-Hydroxy-3-nitrobenzamide can be used as a reagent in enzymatic studies. Its ability to participate in hydrogen bonding makes it a candidate for probing enzyme-substrate interactions and studying the mechanisms of enzyme catalysis .

Industrial Chemistry

This compound may find applications in industrial chemistry as an intermediate in the synthesis of dyes, pigments, or other nitroaromatic compounds. Its reactivity with various chemical groups enables the production of a wide range of industrial chemicals .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-hydroxy-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECMDSYYFNKSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460831 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-nitrobenzamide | |

CAS RN |

2912-76-7 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

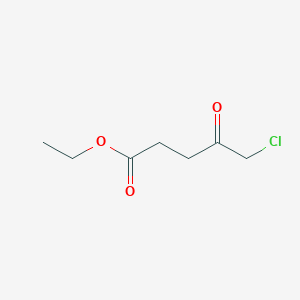

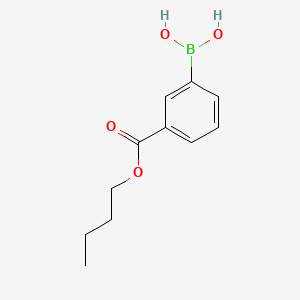

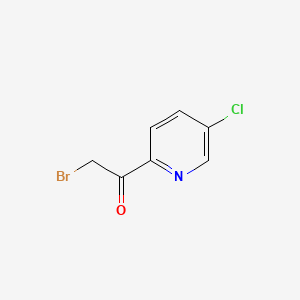

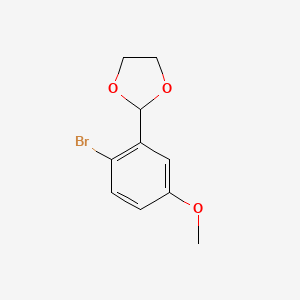

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

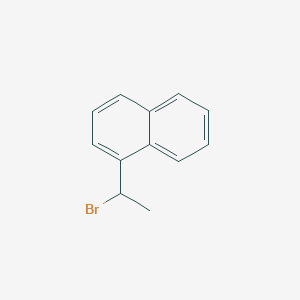

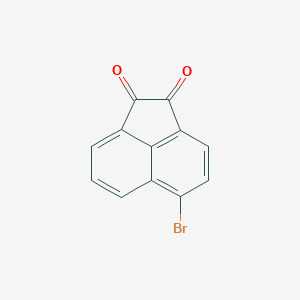

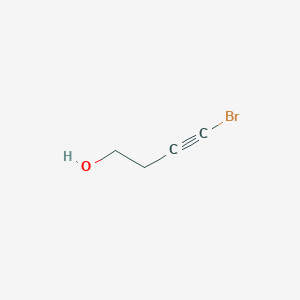

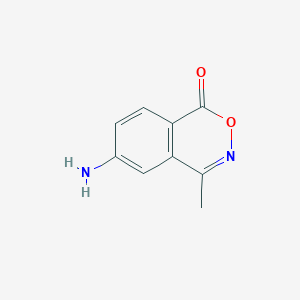

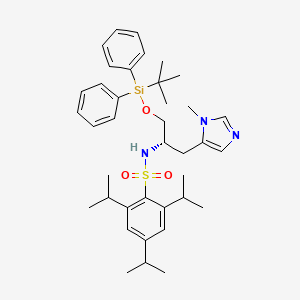

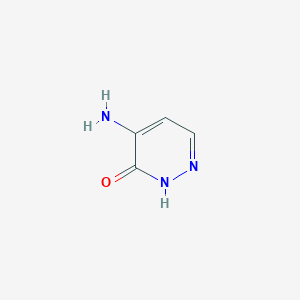

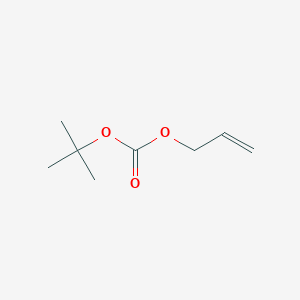

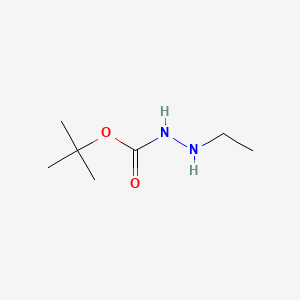

Feasible Synthetic Routes

Q & A

Q1: What is the key structural feature of 2-Hydroxy-3-nitrobenzamide revealed by the crystallographic study?

A1: The study reveals that 2-Hydroxy-3-nitrobenzamide molecules in the crystal form inversion dimers linked by pairs of N—H⋯O hydrogen bonds, creating R22(8) ring motifs []. These dimers are further connected by N—H⋯O links and weak C—H⋯O interactions, resulting in a layered motif within the crystal structure [].

Q2: Is there any disorder observed in the crystal structure of 2-Hydroxy-3-nitrobenzamide?

A2: Yes, the study found that one of the two molecules in the asymmetric unit of 2-Hydroxy-3-nitrobenzamide has a disordered nitro group. The occupancy ratio for the oxygen atoms in the disordered nitro group is 0.517(9):0.483(9) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.